molecular formula C6H12N2O B1201962 (r)-3-Aminoazepan-2-one CAS No. 28957-33-7

(r)-3-Aminoazepan-2-one

Cat. No. B1201962
CAS RN: 28957-33-7
M. Wt: 128.17 g/mol
InChI Key: BOWUOGIPSRVRSJ-RXMQYKEDSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to (r)-3-Aminoazepan-2-one can be achieved through various methods. One such approach involves the use of 1,4-protected piperazine-2,5-diones and alkynes as starting materials. This process may include steps such as Michael addition, an unusual nucleophilic attack on an amide group, and keto-enol tautomerization. The efficiency of the reaction can vary depending on the protecting groups used on the substrates (Liao et al., 2014).

Molecular Structure Analysis

The molecular structure of (r)-3-Aminoazepan-2-one derivatives can be elucidated through various spectroscopic techniques such as NMR, IR, and mass spectrometry. These methods provide insights into the compound's structural features, including its functional groups and the arrangement of atoms within the molecule. For example, the structure of 6-amino-3-benzylmercapto-1,2,4-triazolo[3,4-f][1,2,4]-triazin-8(7H)-one, a related compound, was determined using these techniques, highlighting the importance of such analytical methods in understanding the molecular architecture of these compounds (Hwang et al., 2006).

Chemical Reactions and Properties

Compounds like (r)-3-Aminoazepan-2-one participate in various chemical reactions, which can be influenced by their functional groups and overall molecular structure. For instance, the reactivity in cycloaddition reactions can be modulated by different substituents, leading to the efficient synthesis of polysubstituted derivatives. Such reactions demonstrate the versatility of (r)-3-Aminoazepan-2-one derivatives in organic synthesis (Lei et al., 2015).

Scientific Research Applications

  • Biocatalytic Synthesis : A study described an efficient and scalable biocatalytic route for synthesizing (3R)-3-aminoazepane, highlighting its importance as a pharmaceutically relevant intermediate. This method was noted for its high purity, cost-effectiveness, and commercial viability, avoiding expensive metal catalysts or chromatography (Feng et al., 2017).

  • Pharmacological Applications : Research has explored the use of (R)-3-Aminoazepan-2-one derivatives in medicinal chemistry. For example, benzoxazepines and benzodiazepines synthesized from 2,3-diaminophenol and ketones showed potential as antioxidants and lipid peroxidation inhibitors (Neochoritis et al., 2010).

  • Central Nervous System Activity : A study on 3,2-Benzoxazepines indicated their potential for anti-inflammatory and central nervous system activity. These compounds were prepared by reacting tetrahydro-3,2-benzoxazepine with various reactants to achieve substitution in the 2-position (Cummings et al., 1992).

  • Dopaminergic Activity : Research on enantiomers of tetrahydro-1-phenyl-1H-3-benzazepine, a related compound, revealed that dopaminergic activity was almost exclusively in the R isomer. This finding suggests the importance of the stereochemistry of such compounds in their pharmacological activity (Kaiser et al., 1982).

  • Dipeptidyl Peptidase IV Inhibition : Triazepane derivatives, including (R)-3-amino-1-(1,2,5-triazepan-1-yl)-4-(2,4,5-trifluorophenyl)butan-1-ones, were synthesized and evaluated for their ability to inhibit dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. These compounds demonstrated significant inhibitory activity without affecting CYP 3A4 (Park et al., 2009).

  • Vasopressin V(2) Receptor Agonism : A study on tetrahydro-1H-1-benzazepine derivatives, including the (R)-enantioisomer, showed that they act as potent V(2) receptor agonists. The absolute configuration of these compounds was determined and linked to their biological activity (Kondo et al., 2002).

Safety And Hazards


  • Toxicity : While toxicity data is limited, caution should be exercised during handling.

  • Irritant : It may cause skin or eye irritation.

  • Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.


Future Directions

Researchers should explore the following areas:



  • Biological Activity : Investigate its potential as a drug candidate.

  • Synthetic Modifications : Design analogs with improved properties.

  • Structural Studies : Elucidate binding interactions with target proteins.


properties

IUPAC Name

(3R)-3-aminoazepan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4-8-6(5)9/h5H,1-4,7H2,(H,8,9)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWUOGIPSRVRSJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(=O)C(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCNC(=O)[C@@H](C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00331447
Record name (r)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(r)-3-Aminoazepan-2-one

CAS RN

28957-33-7
Record name (r)-3-aminoazepan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00331447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 28957-33-7
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Synthesis routes and methods I

Procedure details

50 mmols of L-lysine hydrochloride 1 is neutralized with 50 mmols of NaOH and then 200 ml of ethanol is added. This mixture is heated to 200° C. for eight hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 47%.
Quantity
50 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

30 mmols of L-lysine hydrochloride 1 is neutralized with 30 mmols of NaOH and then 270 mmols of Al2O3 is added, followed by the addition of 120 ml of 1-butanol. This mixture is heated to 117° C. and is refluxed for six hours. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 92%.
Quantity
30 mmol
Type
reactant
Reaction Step One
Name
Quantity
30 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
Al2O3
Quantity
270 mmol
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

300 mmols of L-lysine hydrochloride 1 is neutralized with 300 mmols of NaOH and then 1.2 L of 1,2-propanediol is added. This mixture is heated to 187° C. and is refluxed for 2 hours after removing about the 10% of the solvent when the reaction is first brought to reflux. The yield of α-amino-ε-caprolactam 2 produced by this reaction is about 96%.
Quantity
300 mmol
Type
reactant
Reaction Step One
Name
Quantity
300 mmol
Type
reactant
Reaction Step Two
Quantity
1.2 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
2
Citations
B Chen, L Li, J Chen, Y Huang - Advanced Synthesis & …, 2022 - Wiley Online Library
The synthesis of multi‐substituted electron‐deficient alkenes is often accomplished via cross‐coupling of diazo compounds in the presence of a metal catalyst. Herein, we report an …
Number of citations: 1 onlinelibrary.wiley.com
RN Daniels - 2010 - ir.vanderbilt.edu
This dissertation describes advances in total synthesis, synthetic methodology, and chemical biology. The total synthesis and stereochemical revision of Ciliatamides AC will be …
Number of citations: 4 ir.vanderbilt.edu

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